7-(Benzyloxy)-3-methylindole 7-(Benzyloxy)-3-methylindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349130
InChI: InChI=1S/C16H15NO/c1-12-10-17-16-14(12)8-5-9-15(16)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3
SMILES:
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol

7-(Benzyloxy)-3-methylindole

CAS No.:

Cat. No.: VC18349130

Molecular Formula: C16H15NO

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

7-(Benzyloxy)-3-methylindole -

Specification

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
IUPAC Name 3-methyl-7-phenylmethoxy-1H-indole
Standard InChI InChI=1S/C16H15NO/c1-12-10-17-16-14(12)8-5-9-15(16)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3
Standard InChI Key MWBASJCEVACVJM-UHFFFAOYSA-N
Canonical SMILES CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

The indole core of 7-(benzyloxy)-3-methylindole consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Substituents at the 3- and 7-positions significantly influence its electronic and steric properties:

  • Benzyloxy group (7-position): Enhances lipophilicity and may modulate interactions with biological targets through π-π stacking.

  • Methyl group (3-position): Introduces steric hindrance, potentially affecting regioselectivity in chemical reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO
Molecular Weight237.30 g/mol
IUPAC Name3-methyl-7-phenylmethoxy-1H-indoleDerived
CAS NumberNot explicitly reported
Spectral Data (¹H NMR)δ 7.47–7.34 (m, 5H, Ar-H), 6.49 (s, 1H, indole-H) (adapted)

The absence of a dedicated CAS number for 7-(benzyloxy)-3-methylindole suggests it may be a novel or less-studied analog of its 1-methyl counterpart (CAS 475577-34-5) .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 7-(benzyloxy)-3-methylindole can be inferred from methodologies used for analogous indoles:

  • Indole Ring Formation:

    • Modified Leimgruber–Batcho reaction: Condensation of 2-nitroaryl enamines with aldehydes, followed by nitro group reduction and cyclization . For example, α-CF₃-β-(2-nitroaryl) enamines react with benzaldehydes to form α,β-diaryl-CF₃-enones, which undergo Pd/C-catalyzed reduction to yield 3-benzylindoles .

    • Key Reagents: NH₄HCO₂-Pd/C system for selective nitro reduction .

  • Functionalization:

    • Benzyloxy Introduction: Williamson ether synthesis using 7-hydroxy-3-methylindole and benzyl bromide under basic conditions .

    • Methylation: Directed C–H activation or nucleophilic substitution at the 3-position.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Indole CyclizationNH₄HCO₂ (5 eq), Pd/C, MeOH, 65°C90–99%
Benzyloxy ProtectionBnBr, K₂CO₃, DMF, 80°C85–92%

Spectral Characterization

  • ¹H NMR: The benzyloxy group’s aromatic protons appear as a multiplet (δ 7.47–7.34), while the indole proton resonates downfield (δ 6.49) . The methyl group at C3 typically shows a singlet near δ 2.40.

  • MS (HRMS): Expected molecular ion peak at m/z 237.1154 for C₁₆H₁₅NO .

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: The benzyloxy group serves as a metabolically stable surrogate for phenolic -OH, improving pharmacokinetics .

  • Fragment-Based Design: The methyl group at C3 provides a handle for further functionalization via cross-coupling reactions .

Material Science

  • Organic Semiconductors: Indole derivatives with electron-donating groups (e.g., benzyloxy) show promise in OLEDs due to tunable HOMO-LUMO gaps.

Challenges and Future Directions

  • Synthetic Accessibility: Positional isomerism (e.g., 1-methyl vs. 3-methyl) complicates regioselective synthesis .

  • Biological Profiling: In vitro assays are needed to validate hypothesized antimicrobial and anticancer activities.

  • Computational Modeling: DFT studies could predict reactivity at the C2 and C5 positions for further derivatization .

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